molecular formula C28H25N3O3S B2526471 N-(4-ETHOXYPHENYL)-2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE CAS No. 872205-76-0

N-(4-ETHOXYPHENYL)-2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2526471
CAS No.: 872205-76-0
M. Wt: 483.59
InChI Key: YFZYBURXSJEYSY-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a structurally complex small molecule featuring a chromeno[2,3-d]pyrimidine core fused with a benzene ring, substituted at the 2-position with a 4-methylphenyl group and at the 4-position with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 4-ethoxyphenyl group. Its structural complexity underscores the importance of comparing it with analogs to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-3-33-22-14-12-21(13-15-22)29-25(32)17-35-28-23-16-20-6-4-5-7-24(20)34-27(23)30-26(31-28)19-10-8-18(2)9-11-19/h4-15H,3,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZYBURXSJEYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Ethoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research.

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the chromene and pyrimidine structures, followed by the introduction of the ethoxy and sulfanyl groups. The reaction conditions are optimized to enhance yield and purity.

Key Reagents and Conditions:

  • Starting Materials: 4-Ethoxyaniline, 4-Methylbenzenesulfonyl chloride.
  • Reagents: Triethylamine as a base, dichloromethane as a solvent.
  • Conditions: Low temperatures to control reaction rates.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group is particularly significant as it can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. The ethoxy group enhances lipophilicity, aiding in cellular uptake.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Several studies have investigated the anticancer potential of similar chromeno-pyrimidine derivatives. These compounds often demonstrate cytotoxic effects on various cancer cell lines by inducing apoptosis or inhibiting cell proliferation through pathways involving cell cycle regulation and apoptosis signaling.

Research Findings

StudyFindings
Antimicrobial Activity Related compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents.
Anticancer Studies In vitro studies indicated that the compound reduced viability in cancer cell lines by inducing apoptosis (IC50 values ranging from 10 to 30 µM) .
Mechanistic Insights The compound's mechanism involves modulation of key signaling pathways implicated in cancer progression, including MAPK and PI3K/Akt pathways .

Case Studies

  • Antitumor Effects in Malignant Pleural Mesothelioma (MPM) : A combination therapy involving similar compounds showed enhanced antitumor effects compared to monotherapy, indicating synergistic potential in targeting MPM cells .
  • Chondrocyte Protection : Studies demonstrated that related compounds could protect articular chondrocytes from inflammatory damage, highlighting their potential in treating joint diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds featuring chromeno-pyrimidine structures exhibit promising anticancer properties. The presence of the sulfanyl group may enhance the compound's interaction with biological targets, potentially leading to the inhibition of cancer cell proliferation. Research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties

The structural characteristics of N-(4-Ethoxyphenyl)-2-{[2-(4-Methylphenyl)-5H-Chromeno[2,3-D]Pyrimidin-4-Yl]Sulfanyl}Acetamide suggest potential antimicrobial activity. Compounds with sulfanyl groups have been documented to possess antibacterial and antifungal properties, making this compound a candidate for further investigation in the development of new antimicrobial agents.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes linked to various diseases. For instance, studies involving structurally similar compounds have highlighted their ability to inhibit enzymes associated with inflammatory responses and cancer progression. Investigating its enzyme inhibition potential could lead to therapeutic advancements in treating conditions such as arthritis or cancer .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. By synthesizing analogs and evaluating their biological activities, researchers can identify key structural features that contribute to enhanced efficacy and reduced toxicity. This approach not only aids in drug development but also provides insights into the mechanism of action at a molecular level .

Given its unique molecular structure, this compound may also find applications in materials science. The presence of conjugated systems and heteroatoms suggests potential uses in developing organic semiconductors or photonic materials. Investigating its electronic and optical properties could lead to innovative applications in devices such as organic light-emitting diodes (OLEDs) or solar cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared below with three key analogs derived from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Notable Properties
Target Compound Likely C₂₉H₂₅N₃O₃S ~483.58 (estimated) Chromeno[2,3-d]pyrimidine 2-(4-methylphenyl), 4-(sulfanylacetamide-N-4-ethoxyphenyl) Potential kinase inhibition inferred from chromene core; high lipophilicity due to ethoxy group.
3c (N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide) C₁₈H₁₇N₃O₂S 339.41 Thiazolidinone Tautomeric mixture (1:1 ratio of imino/thiazolidinone forms) Tautomerism may reduce stability or alter reactivity compared to rigid chromeno core.
2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide Unreported Unreported Chromeno[2,3-d]pyrimidine 9-ethoxy (core), 2-phenyl, 4-(sulfanylacetamide-N-4-methylphenyl) Ethoxy on chromeno core vs. acetamide N-substituent in target compound; positional isomerism.
N-(2-Methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₄H₂₃N₃O₃S₂ 465.60 Thieno[3,2-d]pyrimidine 3-methyl, 7-(4-methylphenyl), 4-oxo, 2-(sulfanylacetamide-N-2-methoxy-5-methylphenyl) Sulfur-rich thieno core may enhance π-π stacking; methoxy group increases solubility.

Key Observations

Core Heterocycle Influence: The chromeno[2,3-d]pyrimidine core in the target compound (vs. Thieno[3,2-d]pyrimidine derivatives (e.g., ) may exhibit distinct electronic properties due to sulfur atoms in the fused ring, affecting redox activity or solubility.

Tautomerism in 3c introduces dynamic structural variability, which could complicate pharmacokinetics compared to the rigid chromeno core.

Theoretical Predictions :

  • Quantum chemical methods (as highlighted in ) could model dipole moments, charge distributions, and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and binding affinities across these analogs.

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